5,5-Dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione is a member of biphenyls.
Scientific Research Applications
Synthesis of Novel Heterocycles : This compound has been utilized in the synthesis of novel heterocyclic compounds. For instance, its derivative, 5,5-Dimethylcyclohexane-1,3-dione, is used in bromination reactions to produce novel heterocycles with potential biological activities (Dabholkar & Mishra, 2006).
Formation of Exocyclic Enamine Derivatives : In a study, the reaction of 5,5-dimethyl-2-[(3-fluoro- and 4-fluoro)benzoyl]cyclohexane-1,3-diones with primary and secondary amines was explored, leading to the formation of exocyclic enamine derivatives, indicating its utility in organic synthesis (Khlebnikova, Isakova, & Lakhvich, 2011).
Chemosensor Applications : The compound has been used to create intramolecular charge transfer (ICT) chromophores, functioning as selective fluorescent chemosensors for Co2+, highlighting its potential in environmental and biological sensing applications (Subhasri & Anbuselvan, 2014).
Synthesis of Spirocyclic Compounds : Research has shown its application in synthesizing spirocyclic compounds, an important class of compounds with various pharmaceutical and biological implications (Dabholkar & Mishra, 2006).
Formation of Enaminedione Derivatives : The compound has been used in the synthesis of enaminedione derivatives, which were further studied for their biological activity, indicating its significance in medicinal chemistry (Eremina et al., 2021).
Preparation of Hydrazone-Based Chemosensor Assemblies : This compound is also employed in the preparation of hydrazone-based chemosensors for zinc, demonstrating its utility in selective metal ion detection (Subhasri & Anbuselvan, 2015).
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-phenylphenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)12-17(23)19(18(24)13-20)22-21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,23H,12-13H2,1-2H3 |
InChI Key |
AJNAOXVSGCMJQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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